Cx-157

Beschreibung

CX-157 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

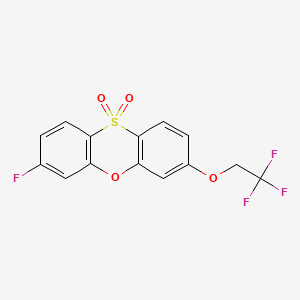

reversible inhibitor of monoamine oxidase A; structure in first source

Eigenschaften

IUPAC Name |

3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIMOTRDGUQMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174517 | |

| Record name | Tyrima | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205187-53-7 | |

| Record name | 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205187-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CX 157 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrima | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CX-157 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BPC-157: A Technical Guide to the Core Mechanisms of Action in Tissue Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a protein found in human gastric juice.[1][2][3] It has demonstrated significant therapeutic potential in preclinical studies across a wide range of tissues, including tendon, ligament, muscle, bone, and the gastrointestinal tract.[4][5][6] BPC-157 exerts pleiotropic, regenerative effects by modulating several key signaling pathways involved in tissue repair. This guide provides an in-depth technical overview of the core mechanisms of action, focusing on angiogenesis, fibroblast modulation, growth factor receptor expression, and anti-inflammatory effects. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling cascades.

Core Mechanism: Pro-Angiogenic Effects

One of the most well-documented mechanisms of BPC-157 is its potent pro-angiogenic activity—the formation of new blood vessels, which is critical for delivering oxygen and nutrients to injured tissues.[2][7][8][9] BPC-157 stimulates angiogenesis primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway and modulation of the nitric oxide (NO) system.[1][10][11]

VEGFR2-Akt-eNOS Signaling Pathway

BPC-157 has been shown to upregulate the expression of VEGFR2 and promote its activation and internalization.[12][13] This initiates a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS).[1][10] The activation of the VEGFR2-Akt-eNOS pathway leads to increased production of nitric oxide, a key signaling molecule in vasodilation, endothelial cell proliferation, and capillary formation.[10][12][14] This cascade supports endothelial stability and new vessel sprouting, which is essential for tissue recovery, particularly in ischemic or poorly vascularized tissues like tendons.[1][10]

Src-Caveolin-1-eNOS Pathway

Further research has shown that BPC-157 can also modulate vasomotor tone by activating the Src-Caveolin-1-eNOS pathway.[15][16] In vascular endothelial cells, eNOS is often bound to Caveolin-1 (Cav-1), which keeps it in an inactive state. BPC-157 enhances the phosphorylation of the tyrosine kinase Src, which in turn phosphorylates Cav-1.[15] This phosphorylation event causes eNOS to be released from Cav-1, leading to its activation and subsequent NO production.[15][17] This mechanism contributes to the vasodilation effects of BPC-157, further improving blood flow to damaged areas.[16]

Modulation of Fibroblast Activity and Cytoskeleton

Fibroblasts are critical for tissue repair, responsible for synthesizing extracellular matrix components like collagen. BPC-157 significantly enhances the function and survival of fibroblasts, particularly those in tendons.[18]

FAK-Paxillin Signaling Pathway

Studies on rat Achilles tendon fibroblasts have demonstrated that BPC-157 promotes cell migration and spreading.[18] This effect is mediated by the dose-dependent activation of the Focal Adhesion Kinase (FAK) and paxillin signaling pathway.[18][19] BPC-157 increases the phosphorylation of both FAK and paxillin without altering the total protein amounts.[18][19] Activation of the FAK-paxillin pathway is crucial for reorganizing the actin cytoskeleton (F-actin formation), which drives cell motility and allows fibroblasts to migrate to the site of injury.[18]

Cytoprotective Effects

While BPC-157 does not appear to directly increase the proliferation of tendon fibroblasts, it significantly enhances their survival under conditions of oxidative stress (e.g., H₂O₂ exposure).[18] This cytoprotective effect ensures that a sufficient population of functional fibroblasts is available to conduct repairs.

Upregulation of Growth Factor Receptors

BPC-157 does not act as a growth factor itself but rather amplifies the effects of endogenous growth factors by upregulating their corresponding receptors.

Growth Hormone Receptor (GHR) - JAK2 Pathway

In tendon fibroblasts, BPC-157 has been shown to dose- and time-dependently increase the expression of the Growth Hormone Receptor (GHR) at both the mRNA and protein levels.[4][20][21] This upregulation sensitizes the cells to growth hormone (GH). When GH binds to the now more abundant receptors, it activates the downstream Janus Kinase 2 (JAK2) signaling pathway, which in turn promotes cell proliferation.[4][20] This synergistic interaction suggests that BPC-157 creates a pro-regenerative environment that potentiates the anabolic effects of circulating growth hormone, contributing significantly to tendon healing.[4][22]

| Table 1: Effect of BPC-157 on Growth Hormone Receptor (GHR) Expression in Tendon Fibroblasts | | :--- | :--- | | Parameter | Observation | | GHR mRNA Expression | Dose-dependent increase with BPC-157 (0.1, 0.25, 0.5 µg/mL) over 24h.[4] | | | Time-dependent increase with BPC-157 (0.5 µg/mL) over 1-3 days.[4] | | GHR Protein Expression | Dose-dependent increase with BPC-157 (0.1, 0.25, 0.5 µg/mL) over 24h.[4] | | | Time-dependent increase, with up to a sevenfold increase observed at day 3.[21] | | Downstream Effect | Increased cell proliferation (MTT assay) and PCNA expression when GH is added to BPC-157-treated cells.[4][20] | | Data sourced from studies on rat Achilles tendon fibroblasts. | |

Anti-Inflammatory and Other Modulatory Effects

BPC-157 exhibits potent anti-inflammatory properties, which are crucial for creating a healing environment. It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][23][24] Additionally, BPC-157 stimulates the expression of the Early Growth Response 1 (Egr-1) gene, which is involved in producing growth factors and cytokines essential for the early stages of tissue regeneration and extracellular matrix development.[3][5][25]

Key Experimental Protocols

The mechanisms of BPC-157 have been elucidated through a variety of in vitro and in vivo experimental models.

Cell Migration and Spreading

-

Transwell Filter Migration Assay: Tendon fibroblasts are seeded in the upper chamber of a transwell insert. The lower chamber contains a medium with BPC-157 as a chemoattractant. The number of cells that migrate through the porous membrane to the lower chamber is quantified to assess migratory capacity.[18]

-

Cell Spreading Assay: Fibroblasts are plated on culture dishes in the presence of BPC-157. The change in cell surface area over time is measured to determine the rate of cell spreading.[18]

Protein Expression and Activation

-

Western Blot Analysis: Cells are treated with BPC-157, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for total and phosphorylated forms of target proteins (e.g., FAK, paxillin, JAK2, GHR).[4][18] This allows for the quantification of protein expression and activation state.

Gene Expression

-

Reverse Transcription/Real-Time Polymerase Chain Reaction (RT/real-time PCR): RNA is extracted from BPC-157-treated cells and reverse-transcribed into cDNA. Real-time PCR is then used with specific primers to quantify the mRNA expression levels of target genes, such as GHR and Proliferating Cell Nuclear Antigen (PCNA).[4]

Angiogenesis Assays

-

Chick Chorioallantoic Membrane (CAM) Assay: BPC-157 is applied to the CAM of a developing chick embryo. The formation of new blood vessels is observed and quantified after a set incubation period to assess in vivo angiogenic potential.[12][13]

-

Endothelial Tube Formation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel) in the presence of BPC-157. The formation of capillary-like structures (tubes) is imaged and quantified.[12]

Conclusion

The body of preclinical evidence strongly indicates that BPC-157 is a potent mediator of tissue repair with a multifaceted mechanism of action. It does not merely influence a single pathway but rather orchestrates a complex, coordinated healing response. Its primary effects include promoting angiogenesis through the VEGFR2-Akt-eNOS and Src-Cav-1-eNOS pathways, enhancing fibroblast migration and survival via the FAK-paxillin pathway, and amplifying the regenerative effects of growth hormone by upregulating GHR expression. These core mechanisms, combined with its cytoprotective and anti-inflammatory properties, make BPC-157 a compelling candidate for further investigation in the development of novel regenerative therapies. While human clinical data remains limited, the consistent and robust effects observed in animal and in vitro models provide a strong foundation for future research.[1][26]

References

- 1. peptidesystems.com [peptidesystems.com]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. examine.com [examine.com]

- 4. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain-gut Axis and Pentadecapeptide BPC 157: Theoretical and Practical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BPC 157 and Standard Angiogenic Growth Factors. Gastrointestinal Tract Healing, Lessons from Tendon, Ligament, Muscle and Bone Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemshealthregenerativemedicine.com [stemshealthregenerativemedicine.com]

- 8. Accelerating Tendon Healing: The Role of Collagen Peptides and BPC-157 - Orthowell Physical Therapy [orthowellpt.com]

- 9. pliability.com [pliability.com]

- 10. researchgate.net [researchgate.net]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stable Gastric Pentadecapeptide BPC 157 as a Therapy and Safety Key: A Special Beneficial Pleiotropic Effect Controlling and Modulating Angiogenesis and the NO-System [mdpi.com]

- 14. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation | Semantic Scholar [semanticscholar.org]

- 15. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. peptidology.co [peptidology.co]

- 17. researchgate.net [researchgate.net]

- 18. The promoting effect of pentadecapeptide BPC 157 on tendon healing involves tendon outgrowth, cell survival, and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. qalyco.com [qalyco.com]

- 23. BPC-157: The Regenerative Peptide That’s Changing the Inflammation Game | Trident Medical Services [tridentmedservices.com]

- 24. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biotechpeptides.com [biotechpeptides.com]

- 26. youtube.com [youtube.com]

The Pro-Angiogenic Mechanisms of BPC-157: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

The pentadecapeptide BPC-157 has demonstrated significant therapeutic potential across a range of tissues, largely attributed to its potent cytoprotective and wound-healing properties. A critical component of its regenerative capacity is the promotion of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental for tissue repair, particularly in poorly vascularized tissues. This technical guide provides an in-depth examination of the core signaling pathways modulated by BPC-157 to exert its pro-angiogenic effects, supported by quantitative data and detailed experimental methodologies.

Core Signaling Pathways in BPC-157-Mediated Angiogenesis

BPC-157 orchestrates a multi-faceted pro-angiogenic response by activating several interconnected signaling cascades within endothelial cells. The primary mechanism involves the upregulation and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which serves as a central hub for downstream signaling.

The VEGFR2-Akt-eNOS Axis

The most well-documented pathway initiated by BPC-157 is the VEGFR2-Akt-eNOS signaling cascade.[1][2][3][4] BPC-157 uniquely upregulates the expression of VEGFR2 at both the mRNA and protein levels, without affecting the expression of its ligand, VEGF-A.[1][4][5] This sensitizes endothelial cells to angiogenic stimuli. Following upregulation, BPC-157 triggers the rapid internalization of VEGFR2, a crucial step for the activation of downstream effectors.[1][4][6] This leads to the sequential phosphorylation and activation of Akt and endothelial Nitric Oxide Synthase (eNOS), culminating in the production of nitric oxide (NO), a key mediator of vasodilation, cell migration, and proliferation.[2][3][7][8]

The Src-Caveolin-1-eNOS Pathway

Further investigation has revealed that BPC-157 also modulates eNOS activity through a distinct, yet complementary, Src-Caveolin-1 (Cav-1) pathway.[8][9] Normally, Cav-1 binds to and inhibits eNOS. BPC-157 induces the phosphorylation of Src kinase, which in turn phosphorylates Cav-1.[9] This phosphorylation event causes Cav-1 to dissociate from eNOS, thereby releasing the inhibition and allowing for eNOS activation and NO production.[8] This mechanism provides an additional layer of control for fine-tuning NO-mediated angiogenic responses.

The FAK-Paxillin Pathway

Cell migration is essential for angiogenesis. BPC-157 promotes the migration of endothelial cells and fibroblasts, a process mediated by the activation of the Focal Adhesion Kinase (FAK) and Paxillin pathway.[3][5][10] BPC-157 treatment leads to a dose-dependent increase in the phosphorylation of both FAK and paxillin.[5][11] This signaling cascade is critical for the dynamic regulation of the actin cytoskeleton and the formation of focal adhesions, which are necessary for cell motility and invasion into the extracellular matrix.

EGR-1 Gene Expression

BPC-157 has been shown to stimulate the expression of the early growth response 1 (EGR-1) gene.[3][5] Egr-1 is a transcription factor that plays a significant role in cell growth, migration, and angiogenesis.[5][10] Interestingly, BPC-157 also induces the expression of the Egr-1 repressor, nerve growth factor 1-A binding protein-2 (nab2).[5][12] This suggests a sophisticated feedback mechanism to tightly regulate the duration and intensity of the angiogenic response, preventing excessive or uncontrolled vessel growth.[3][12]

Quantitative Data Summary

The pro-angiogenic effects of BPC-157 have been quantified in various in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Angiogenesis Assays

| Assay Type | Cell Line | BPC-157 Concentration | Observation | Reference |

|---|---|---|---|---|

| Tube Formation | HUVECs | 0.1 - 1 µg/mL | Significant increase in completely formed tubes | [2] |

| Tube Formation | HUVECs | 1, 5, 10 µg/mL | Concentration-dependent increase in tube formation | [13] |

| Cell Proliferation | HUVECs | 1, 5, 10 µg/mL | Concentration-dependent increase in cell viability | [13] |

| Cell Migration | HUVECs | 1, 5, 10 µg/mL | Concentration-dependent increase in cell motility |[13] |

Table 2: In Vivo Angiogenesis Assays

| Assay Type | Model | BPC-157 Dose | Observation | Reference |

|---|---|---|---|---|

| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | 0.01 µg | 129 +/- 7% increase in angiogenesis | [14] |

| Chick Chorioallantoic Membrane (CAM) | Chick Embryo | 0.1 µg | 152 +/- 14% increase in angiogenesis | [14] |

| Hind Limb Ischemia | Rat | 10 µg/kg/day | Accelerated blood flow recovery and increased vessel number |[1][4] |

Table 3: Molecular Activation Data (Western Blot)

| Target Protein | Cell Line | BPC-157 Concentration | Time Point | Observation | Reference |

|---|---|---|---|---|---|

| p-VEGFR2 (Tyr1175) | HUVECs | 1 µg/mL | 0 - 180 min | Peak phosphorylation at 30 min | [15] |

| p-Akt (Ser473) | HUVECs | 1 µg/mL | 0 - 180 min | Peak phosphorylation at 30-60 min | [15] |

| p-eNOS (Ser1177) | HUVECs | 1 µg/mL | 0 - 180 min | Peak phosphorylation at 30 min | [15] |

| p-FAK & p-Paxillin | Tendon Fibroblasts | N/A | N/A | Dose-dependent increase in phosphorylation |[5][11] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to elucidate the pro-angiogenic effects of BPC-157.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures in vitro, a hallmark of angiogenesis.

Methodology:

-

Preparation: Pre-chill 24-well plates and pipette tips at -20°C. Thaw growth factor-reduced Matrigel on ice.

-

Coating: Pipette 150 µL of Matrigel into each pre-chilled well. Ensure the entire surface is covered.

-

Polymerization: Incubate the plate at 37°C for 45 minutes to allow the Matrigel to polymerize into a gel.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 4x10⁴ cells per well onto the polymerized Matrigel.

-

Treatment: Simultaneously add vehicle control (e.g., DMSO) or BPC-157 at desired concentrations (e.g., 1, 5, 10 µg/mL) to the respective wells.[13]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-12 hours.

-

Visualization & Quantification: Visualize tube formation using an inverted light microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of branch points or the total tube length using image analysis software (e.g., ImageJ).

Western Blot for Signaling Protein Phosphorylation

Western blotting is used to detect and quantify the phosphorylation status of key proteins in a signaling cascade, indicating their activation state.

Methodology:

-

Cell Culture and Treatment: Culture HUVECs to ~80% confluency. Starve cells in a serum-free medium for 6-12 hours. Treat cells with BPC-157 (e.g., 1 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60, 180 minutes).[15]

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the phosphorylated target protein (e.g., anti-p-VEGFR2 Tyr1175, anti-p-Akt Ser473, anti-p-eNOS Ser1177) and the total protein as a loading control (e.g., anti-VEGFR2, anti-Akt, anti-β-tubulin).[9][15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging & Analysis: Detect the signal using an imaging system. Quantify band intensity using densitometry software, normalizing the phosphorylated protein signal to the total protein signal.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The rich vascular network of the chick embryo's chorioallantoic membrane serves as an ideal platform to observe the formation of new blood vessels.

Methodology:

-

Egg Incubation: Incubate fertile chicken eggs at 37°C in a humidified incubator for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.

-

Sample Application: Prepare a sterile carrier (e.g., a small filter paper disc or Matrigel plug) containing the vehicle control or BPC-157 (e.g., 0.1 µg).[2] Place the carrier directly onto the CAM.

-

Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 2-3 days.

-

Observation & Quantification: On day 5 or 6, open the window and observe the CAM under a stereomicroscope. Capture images of the vasculature surrounding the carrier. Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius from the carrier.[2]

This guide synthesizes the current understanding of BPC-157's pro-angiogenic mechanisms, providing a foundation for future research and development. The consistent activation of the VEGFR2 pathway, supported by complementary signaling through FAK and Src, highlights a robust and multi-pronged approach to stimulating neovascularization, underpinning its significant therapeutic potential in regenerative medicine.

References

- 1. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. gicancer.or.kr [gicancer.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. livvnatural.com [livvnatural.com]

- 8. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulatory effects of BPC 157 on vasomotor tone and the activation of Src-Caveolin-1-endothelial nitric oxide synthase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BPC 157 Therapy: Targeting Angiogenesis and Nitric Oxide’s Cytotoxic and Damaging Actions, but Maintaining, Promoting, or Recovering Their Essential Protective Functions. Comment on Józwiak et al. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review. Pharmaceuticals 2025, 18, 185 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. examine.com [examine.com]

- 15. researchgate.net [researchgate.net]

The Genesis of a Pleiotropic Peptide: An In-depth Guide to the Origin of Body Protection Compound-157

For Immediate Release

A comprehensive technical guide detailing the origins of Body Protection Compound-157 (BPC-157), a synthetic peptide that has garnered significant interest in the scientific community for its potential therapeutic effects. This whitepaper provides researchers, scientists, and drug development professionals with a detailed account of the discovery, synthesis, and foundational experimental evidence of BPC-157.

Executive Summary

Body Protection Compound-157 (BPC-157) is a synthetic pentadecapeptide, a 15-amino acid fragment of a larger protein naturally occurring in human gastric juice.[1][2][3][4][5] Its discovery in the early 1990s by a team of researchers led by Dr. Predrag Sikiric at the University of Zagreb stemmed from investigations into the cytoprotective properties of gastric juice.[1][2] This guide traces the journey from the initial hypothesis of gastric juice's protective effects to the isolation of the parent protein and the subsequent synthesis of the active BPC-157 fragment. It will delve into the seminal preclinical studies that established its therapeutic potential, presenting the experimental protocols and quantitative data that form the bedrock of BPC-157 research.

Discovery and Isolation of the Parent "Body Protection Compound"

The conceptual framework for the discovery of BPC-157 was the "stomach-stress-organoprotection" hypothesis, which posited that the stomach, in response to stress, initiates a protective counter-response.[6] This led to the investigation of gastric juice for endogenous protective substances.

Initial Hypothesis and Rationale

The research was predicated on the idea that the stomach, as a major neuroendocrine organ, plays a crucial role in the body's stress response. The investigators sought to identify endogenous compounds within gastric juice that could mediate the observed organoprotective effects.[6]

Experimental Protocol: Isolation of the 40,000 M(r) Body Protection Compound

The foundational research, as described in the 1993 publication in Journal of Physiology (Paris), involved the isolation of a novel peptide from human gastric juice, which they named "BPC".[3][7]

Methodology for Isolation:

-

Sample Collection: Human gastric juice was collected from healthy volunteers.

-

Initial Processing: The collected gastric juice was subjected to a series of centrifugation and filtration steps to remove cellular debris and other particulate matter.

-

Chromatography: The clarified gastric juice was then subjected to column chromatography to separate its components based on molecular weight and charge.

-

Purification: Further purification was achieved through high-performance liquid chromatography (HPLC), leading to the isolation of a protein with a molecular weight of approximately 40,000 Daltons.[3]

-

Characterization: The isolated protein was then characterized to determine its amino acid sequence.

Synthesis and Characterization of BPC-157

Subsequent research focused on identifying the active fragment of the larger BPC protein. This led to the synthesis and characterization of the 15-amino acid peptide, BPC-157.[3]

Identification of the Active Fragment

Through fragmentation studies and activity assays, a 15-amino acid sequence was identified as being essential for the observed biological activity.[3] This sequence is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[8]

Experimental Protocol: Solid-Phase Peptide Synthesis of BPC-157

BPC-157 is a synthetic peptide, meaning it is created in a laboratory rather than being extracted from a natural source.[1][2][4] The standard method for its production is solid-phase peptide synthesis (SPPS).

Methodology for Solid-Phase Peptide Synthesis:

-

Resin Attachment: The C-terminal amino acid (Valine) is attached to an insoluble polymer resin.

-

Deprotection: The N-terminal protecting group of the attached amino acid is removed.

-

Coupling: The next protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain.

-

Wash: The resin is washed to remove unreacted reagents.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

-

Cleavage: Once the full 15-amino acid sequence is assembled, the peptide is cleaved from the resin support.

-

Purification and Verification: The crude peptide is then purified using HPLC, and its identity and purity are confirmed by mass spectrometry and amino acid analysis.

Foundational Preclinical Evidence of "Body Protection"

The initial preclinical studies on BPC-157 demonstrated its remarkable protective and healing properties across a range of animal models of injury and disease. These early experiments provided the first quantitative evidence of its efficacy.

Gastrointestinal Protection

A primary focus of the early research was on the gastroprotective effects of BPC-157, given its origin in gastric juice.

Table 1: Efficacy of BPC-157 in Rat Models of Gastrointestinal Injury

| Animal Model | Injury Induction | BPC-157 Dosage (per kg) | Outcome Measure | Result | Reference |

| Restraint Stress | Immobilization for 48 hours | 10 µg (intraperitoneal) | Gastric lesion score | Significant reduction in lesion severity | Sikiric et al., 1994 |

| 96% Ethanol-induced Gastric Lesions | Oral administration of ethanol | 10 µg (intraperitoneal) | Area of gastric lesions (mm²) | Significant reduction in lesion area | Sikiric et al., 1994 |

| Cysteamine-induced Duodenal Ulcers | Subcutaneous injection of cysteamine | 10 µg (intraperitoneal) | Ulcer incidence and severity | Significant prevention of ulcer formation | Sikiric et al., 1994 |

| Colocutaneous Fistula | Surgical creation of fistula | 10 µg (intraperitoneal or oral) | Fistula closure time | Accelerated fistula closure | Klicek et al., 2008 |

Tendon and Ligament Healing

BPC-157 showed significant promise in accelerating the healing of musculoskeletal injuries.

Table 2: Efficacy of BPC-157 in Rat Models of Tendon and Ligament Injury

| Animal Model | Injury Type | BPC-157 Dosage (per kg) | Outcome Measure | Result | Reference |

| Achilles Tendon Transection | Complete surgical transection | 10 µg (intraperitoneal) | Biomechanical strength (N) | Significantly increased tensile strength of healed tendon | Staresinic et al., 2003 |

| Medial Collateral Ligament (MCL) Injury | Surgical transection | 10 µg (intraperitoneal) | Histological scoring of healing | Improved collagen organization and reduced inflammation | Cerovecki et al., 2010 |

Proposed Mechanisms of Action from Early Research

The initial investigations into the mechanism of action of BPC-157 pointed towards its interaction with several key biological pathways.

Interaction with the Nitric Oxide (NO) System

Early studies suggested that BPC-157's effects were closely linked to the nitric oxide (NO) system. It was observed to counteract the effects of both NO synthase inhibitors (like L-NAME) and NO precursors (like L-arginine), suggesting a modulatory role in maintaining NO homeostasis.[9]

Angiogenesis and Vascular Endothelial Growth Factor (VEGF)

BPC-157 was found to promote the formation of new blood vessels (angiogenesis), a critical process in wound healing. This was linked to its ability to upregulate the expression of Vascular Endothelial Growth Factor (VEGF).[8]

Conclusion

The origin of Body Protection Compound-157 is rooted in the scientific inquiry into the endogenous protective mechanisms of the human body. From its initial discovery as a component of gastric juice to its synthesis and characterization as a potent cytoprotective and regenerative peptide, the foundational research has paved the way for ongoing investigations into its therapeutic potential. This guide provides a technical overview of these seminal discoveries, offering a valuable resource for researchers and professionals in the field of drug development.

References

- 1. peptidesystems.com [peptidesystems.com]

- 2. Cytoprotective gastric pentadecapeptide BPC 157 resolves major vessel occlusion disturbances, ischemia-reperfusion injury following Pringle maneuver, and Budd-Chiari syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new gastric juice peptide, BPC. An overview of the stomach-stress-organoprotection hypothesis and beneficial effects of BPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predrag Sikiric - Google znalac [scholar.google.com]

- 5. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytoprotective Mechanism of the Novel Gastric Peptide BPC157 in Gastrointestinal Tract and Cultured Enteric Neurons and Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable gastric pentadecapeptide BPC 157-NO-system relation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction Between BPC-157 and the Growth Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the pentadecapeptide BPC-157 and the growth hormone receptor (GHR). It details the current understanding of the signaling pathways involved, presents quantitative data from key experimental findings, and outlines the methodologies used in this research. The information is intended to serve as a foundational resource for researchers and professionals in the fields of regenerative medicine, peptide therapeutics, and drug development.

Introduction: The Role of BPC-157 in Tissue Repair

Body Protective Compound 157 (BPC-157) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1][2] It has demonstrated significant therapeutic potential in preclinical studies, promoting the healing of various tissues, including muscle, tendon, ligament, bone, and skin.[3][4] While the complete mechanism of action is multifaceted and includes the modulation of nitric oxide synthesis and angiogenesis, a key aspect of its regenerative capability involves its interaction with the growth hormone (GH) signaling axis.[5][6]

Research indicates that BPC-157 does not directly alter systemic growth hormone levels but instead enhances cellular responsiveness to GH by upregulating the expression of its receptor.[2][3] This guide focuses specifically on the evidence supporting the BPC-157-mediated enhancement of GHR expression and the subsequent activation of downstream signaling pathways.

The Core Interaction: Upregulation of Growth Hormone Receptor

The primary mechanism by which BPC-157 influences the growth hormone axis is by increasing the expression of the growth hormone receptor (GHR) in target cells, particularly in tendon fibroblasts.[3][4] This upregulation occurs at both the messenger RNA (mRNA) and protein levels in a dose- and time-dependent manner.[4][7] By increasing the density of GHRs on the cell surface, BPC-157 effectively sensitizes the cells to circulating growth hormone, thereby potentiating its natural regenerative effects.[2][3]

This interaction is crucial for tissue repair, as GH binding to its receptor is the initiating step for a cascade of intracellular events that promote cell proliferation, differentiation, and extracellular matrix synthesis.[1][3] The BPC-157-induced increase in GHR may therefore amplify the therapeutic effects of endogenous or exogenous growth hormone, contributing significantly to the healing of musculoskeletal injuries.[3][4]

Signaling Pathway: BPC-157, GHR, and JAK2 Activation

The binding of growth hormone to its receptor triggers the activation of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical route for regulating cell growth and proliferation.[3][8] Studies have confirmed that in tendon fibroblasts pre-treated with BPC-157, the addition of growth hormone leads to a time-dependent activation of JAK2.[1][3][4] This demonstrates that the BPC-157-induced GHRs are functional and capable of transducing the GH signal intracellularly.

The proposed signaling cascade is as follows:

-

BPC-157 treatment leads to an increase in GHR gene and protein expression in tendon fibroblasts.

-

The elevated number of GHRs on the cell surface increases the probability of GH binding.

-

GH binding to the upregulated GHRs induces a conformational change, leading to the activation (phosphorylation) of the associated JAK2 protein.

-

Activated JAK2 then phosphorylates downstream targets, including STAT proteins, which translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and survival, such as Proliferating Cell Nuclear Antigen (PCNA).[3][4]

Quantitative Data from Experimental Studies

The following tables summarize the key quantitative findings from research on rat Achilles tendon fibroblasts, demonstrating the dose- and time-dependent effects of BPC-157.[3][7]

Table 1: Effect of BPC-157 Concentration on Growth Hormone Receptor (GHR) mRNA Expression after 24 hours

| BPC-157 Conc. (μg/mL) | Relative GHR mRNA Expression (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 0.1 | ~1.5 |

| 0.25 | ~2.0 |

| 0.5 | ~2.5 |

| Data are approximated from graphical representations in Chang et al., 2014.[3] |

Table 2: Time-Dependent Effect of BPC-157 (0.5 μg/mL) on GHR mRNA and Protein Expression

| Treatment Duration | Relative GHR mRNA Expression (Fold Change) | Relative GHR Protein Expression (Fold Change) |

| Day 1 | ~2.5 | ~2.0 |

| Day 2 | ~4.0 | ~3.5 |

| Day 3 | ~7.0 | ~6.0 |

| Data are approximated from graphical representations in Chang et al., 2014.[3][9] |

Table 3: Effect of BPC-157 Pre-treatment on GH-Induced Cell Proliferation (MTT Assay)

| BPC-157 Pre-treatment (24h) | Cell Viability (% of Control) with 0.1 μg/mL GH |

| 0 μg/mL | ~110% |

| 0.1 μg/mL | ~120% |

| 0.25 μg/mL | ~135% |

| 0.5 μg/mL | ~150% |

| Data represent the synergistic effect of GH on BPC-157 treated cells and are approximated from graphical representations in Chang et al., 2014.[3] |

Experimental Protocols

The following methodologies are based on the key study investigating the BPC-157 and GHR interaction in tendon fibroblasts.[3][7]

5.1 Cell Culture and Treatment

-

Cell Type: Primary tendon fibroblasts isolated from the Achilles tendons of male Sprague-Dawley rats.

-

Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment Protocol: Fibroblasts are seeded and grown to 50-60% confluency. The medium is then replaced with serum-free medium containing BPC-157 at various concentrations (e.g., 0, 0.1, 0.25, 0.5 μg/mL) for specified durations (e.g., 24, 48, 72 hours). For proliferation and signaling studies, growth hormone (e.g., 0.1 or 1 μg/mL) is subsequently added to the culture medium for a further 24 hours.[3][7]

5.2 Gene Expression Analysis (RT/real-time PCR)

-

Objective: To quantify the mRNA levels of the growth hormone receptor and PCNA.

-

Method:

-

Total RNA is extracted from the treated and control fibroblasts using a suitable reagent (e.g., TRIzol).

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Real-time PCR is conducted using specific primers for the target genes (GHR, PCNA) and a reference gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the comparative Ct (ΔΔCt) method.[3][4]

-

5.3 Protein Expression Analysis (Western Blot)

-

Objective: To measure the protein levels of GHR and phosphorylated JAK2.

-

Method:

-

Total protein is extracted from cell lysates.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated overnight with primary antibodies specific for GHR, phospho-JAK2 (p-JAK2), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[3][7]

-

5.4 Cell Proliferation Analysis (MTT Assay)

-

Objective: To assess the effect of BPC-157 and GH on fibroblast proliferation.

-

Method:

-

Fibroblasts are seeded in a 96-well plate and treated as described in section 5.1.

-

Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.[3][4]

-

Conclusion and Future Directions

The available evidence strongly indicates that BPC-157 exerts a significant portion of its pro-healing effects by modulating the growth hormone signaling pathway. Its ability to dose- and time-dependently increase the expression of functional growth hormone receptors in tendon fibroblasts provides a clear mechanism for its observed efficacy in tissue repair.[3][4] This upregulation potentiates the proliferative effects of growth hormone, likely accelerating the cellular processes required for healing.[1][3]

For drug development professionals, this interaction presents a compelling therapeutic strategy. BPC-157 could be developed as a standalone therapy to enhance the efficacy of endogenous growth hormone or as an adjunctive therapy to lower the required therapeutic doses of recombinant human growth hormone, potentially reducing costs and side effects.[3] Further research is warranted to explore this interaction in other cell types and in in-vivo models to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. peptidesystems.com [peptidesystems.com]

- 2. qalyco.com [qalyco.com]

- 3. Pentadecapeptide BPC 157 Enhances the Growth Hormone Receptor Expression in Tendon Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. livvnatural.com [livvnatural.com]

- 6. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pliability.com [pliability.com]

Preclinical Safety Profile of BPC-157: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Body Protective Compound-157 (BPC-157) is a synthetic pentadecapeptide that has demonstrated a wide range of regenerative and cytoprotective effects in preclinical studies. This document provides a comprehensive overview of the preclinical safety profile of BPC-157, drawing from a systematic review of available toxicological data. The findings consistently indicate a favorable safety margin across multiple animal species and routes of administration. No lethal dose (LD1) has been determined, and repeated-dose studies have not revealed significant organ toxicity. Furthermore, BPC-157 has shown no evidence of genotoxicity or teratogenicity in the conducted preclinical assessments. This guide consolidates quantitative safety data, details experimental methodologies, and visualizes relevant pathways to serve as a technical resource for the scientific community.

Introduction

BPC-157 is a peptide fragment of a protein found in human gastric juice, known for its protective effects on various organs and tissues[1][2]. Its therapeutic potential in diverse models of tissue injury has led to increasing interest in its clinical development[1][3][4]. A thorough understanding of its preclinical safety is paramount for guiding future research and potential clinical applications. This whitepaper aims to provide a detailed technical guide on the preclinical safety profile of BPC-157, focusing on toxicology, dose-response relationships, and the methodologies of key safety studies.

General Toxicology

Preclinical safety evaluations of BPC-157 have been conducted in various animal models, including mice, rats, rabbits, and dogs[2][5]. These studies have consistently demonstrated a high degree of safety, even at doses significantly exceeding the effective therapeutic range[6][7].

Acute Toxicity

Single-dose toxicity studies have failed to identify a lethal dose (LD1 or LD50) for BPC-157. In mice, a limit test with intravenous or intragastric administration of up to 2 g/kg did not produce any adverse effects or mortality[8][9]. Similarly, high single doses in rats (up to 20 mg/kg intramuscularly) and beagle dogs (up to 10 mg/kg intramuscularly) did not result in any observable adverse effects on body weight, food intake, or behavior[3].

Repeated-Dose Toxicity

Chronic toxicity studies have further substantiated the safety of BPC-157. In a 28-day study, daily intramuscular administration of BPC-157 to rats at doses of 0.2, 1, and 4 mg/kg/day, and to beagle dogs at doses of 0.1, 0.5, and 2 mg/kg/day, did not lead to any significant changes compared to saline-treated control groups[3]. One study noted a decrease in creatinine levels in dogs at a dose of 2 mg/kg, which was not observed at lower doses and resolved spontaneously after a 2-week withdrawal period[2][5]. This was suggested to be potentially related to the pharmacological activity of BPC-157[2][5]. Gross necropsy and histopathological examinations in these studies revealed no adverse changes in major organs, including the liver, spleen, thymus, gastric wall, lungs, kidneys, and brain[1].

Quantitative Safety Data

The following tables summarize the quantitative data from key preclinical safety studies on BPC-157.

Table 1: Single-Dose Toxicity Studies

| Species | Route of Administration | Dose | Observation | Source |

| Mice | Intravenous, Intragastric | 2 g/kg | No adverse effects, LD1 not achieved | [8][9] |

| Rats | Intramuscular | 20 mg/kg | No deaths or obvious abnormalities | [3] |

| Beagle Dogs | Intramuscular | 10 mg/kg | No distinct adverse effects | [3] |

Table 2: Repeated-Dose Toxicity Studies

| Species | Duration | Route of Administration | Dose Levels | Key Findings | Source |

| Rats | 28 days | Intramuscular | 0.2, 1, 4 mg/kg/day | No apparent changes compared to control | [3] |

| Beagle Dogs | 28 days | Intramuscular | 0.1, 0.5, 2 mg/kg/day | No abnormal changes, transient decrease in creatinine at 2 mg/kg that recovered | [2][3] |

| Rats & Dogs | Up to 6 weeks | Intramuscular, Intravenous | 6 µg/kg to 20 mg/kg | No gross or histologic toxicity in multiple organs | [1] |

Specialized Toxicology

Genotoxicity and Carcinogenicity

BPC-157 has been evaluated for its mutagenic and genotoxic potential through a battery of in vitro tests. An Ames test showed no increase in revertant bacterial colonies, indicating a lack of mutagenicity[1]. Furthermore, BPC-157 did not cause chromosomal aberrations in cultured mouse bone marrow cells and yielded negative results in micronucleus assays[1]. While long-term carcinogenicity studies are not extensively reported in the reviewed literature, the absence of genotoxicity is a significant indicator of a low carcinogenic potential. However, it has been noted that BPC-157 can increase the expression of VEGFR2, a key receptor in angiogenesis, which theoretically could support tumor growth if cancer cells are present.

Reproductive and Developmental Toxicity

The teratogenic potential of BPC-157 has been investigated in rats. Intramuscular injections of BPC-157 at doses of 0.2 and 4 mg/kg between the 6th and 15th days of pregnancy did not demonstrate any in vivo teratogenicity[1].

Safety Pharmacology

Safety pharmacology studies assess the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. While specific safety pharmacology studies were not detailed in the reviewed literature, the lack of adverse effects on major organ systems in repeated-dose toxicity studies suggests a low risk of significant off-target pharmacological effects[1][2].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key preclinical safety assessments of BPC-157.

Repeated-Dose Toxicity Study in Beagle Dogs

-

Test System: Beagle dogs.

-

Dose Groups: Three dose levels (0.1, 0.5, and 2 mg/kg/day) and a saline control group.

-

Administration: Daily intramuscular injection for 28 consecutive days.

-

Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the treatment and a 2-week recovery period, a full necropsy and histopathological examination of a comprehensive list of tissues were performed.

-

Key Finding: The study identified a No-Observed-Adverse-Effect Level (NOAEL). A transient and reversible decrease in creatinine was observed at the highest dose[2][3].

Genotoxicity Assays

-

Ames Test: Salmonella typhimurium strains were used to assess the potential of BPC-157 to induce gene mutations.

-

Chromosomal Aberration Test: Cultured mouse bone marrow cells were treated with BPC-157 to evaluate for structural chromosomal damage.

-

Micronucleus Assay: This in vivo test in mice assesses chromosomal damage or damage to the mitotic apparatus.

-

Outcome: BPC-157 was found to be non-mutagenic and non-genotoxic in these assays[1].

Teratogenicity Study in Rats

-

Test System: Pregnant Sprague-Dawley rats.

-

Dose Groups: 0.2 and 4 mg/kg of BPC-157 and a control group.

-

Administration: Three intramuscular injections administered between the 6th and 15th days of gestation.

-

Evaluation: Dams were monitored for clinical signs and reproductive performance. Fetuses were examined for external, visceral, and skeletal abnormalities.

-

Outcome: No evidence of teratogenicity was observed[1].

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a generalized workflow for the preclinical safety assessment of a new chemical entity like BPC-157.

BPC-157 and Key Signaling Pathways

BPC-157 is believed to exert its effects through the modulation of several key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Nitric Oxide (NO) pathways. These pathways are crucial for angiogenesis, cell proliferation, and inflammation, and their modulation by BPC-157 is central to its therapeutic effects and safety profile.

Conclusion

The available preclinical data strongly support a favorable safety profile for BPC-157. Across various animal models and study designs, BPC-157 has been shown to be well-tolerated with no significant toxicities observed, even at high doses. The absence of a lethal dose, coupled with negative findings in genotoxicity and teratogenicity studies, underscores its potential as a safe therapeutic agent. However, it is crucial to acknowledge that the majority of these findings are from preclinical studies, and there is a notable lack of comprehensive human clinical trial data[1][10][11]. The theoretical risk associated with the upregulation of angiogenic pathways in the context of malignancy warrants further investigation. Future clinical research should be designed to systematically evaluate the safety and efficacy of BPC-157 in human populations to translate the promising preclinical findings into clinical practice.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. BPC-157 is not approved for human use by the FDA.[11][12]

References

- 1. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical safety evaluation of body protective compound-157, a potential drug for treating various wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. imperialpeptides.co.uk [imperialpeptides.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. swolverine.com [swolverine.com]

- 7. researchgate.net [researchgate.net]

- 8. Stable Gastric Pentadecapeptide BPC 157 as a Therapy and Safety Key: A Special Beneficial Pleiotropic Effect Controlling and Modulating Angiogenesis and the NO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BPC 157 Therapy: Targeting Angiogenesis and Nitric Oxide’s Cytotoxic and Damaging Actions, but Maintaining, Promoting, or Recovering Their Essential Protective Functions. Comment on Józwiak et al. Multifunctionality and Possible Medical Application of the BPC 157 Peptide—Literature and Patent Review. Pharmaceuticals 2025, 18, 185 [mdpi.com]

- 10. Regeneration or Risk? A Narrative Review of BPC-157 for Musculoskeletal Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BPC-157: A prohibited peptide and an unapproved drug found in health and wellness products [opss.org]

- 12. examine.com [examine.com]

BPC-157's Effects on Nitric Oxide Pathways: A Technical Guide

Abstract: The synthetic peptide BPC-157, a 15-amino acid fragment of a human gastric protein, has demonstrated significant therapeutic potential across various preclinical models. A substantial body of evidence points to its interaction with the nitric oxide (NO) system as a core component of its regenerative and cytoprotective activities. This document provides a detailed technical overview of the molecular pathways through which BPC-157 modulates NO production, focusing on the activation of endothelial nitric oxide synthase (eNOS) via two distinct but interconnected signaling cascades: the VEGFR2-Akt-eNOS pathway and the Src-Caveolin-1-eNOS pathway. We present quantitative data from key studies, detail the experimental protocols used to elucidate these mechanisms, and provide visualizations of the signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Core Signaling Pathways in BPC-157-Mediated NO Production

BPC-157 enhances the bioavailability of nitric oxide primarily by activating eNOS, the enzyme responsible for NO synthesis in endothelial cells. This activation is achieved through at least two well-documented signaling pathways.

The VEGFR2-Akt-eNOS Pathway

A primary mechanism for BPC-157's pro-angiogenic and healing effects is its ability to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. Unlike typical ligands, BPC-157 appears to upregulate the expression of VEGFR2 and promote its activation and internalization, initiating downstream signaling even in the absence of VEGF-A. This activation leads to a sequential phosphorylation cascade involving Akt and ultimately eNOS, boosting NO production. This pathway is crucial for promoting the migration and proliferation of endothelial cells, which are foundational steps in angiogenesis and tissue repair.

BPC-157's Role in Modulating Inflammatory Responses: A Technical Guide

Abstract

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice. Exhibiting a wide range of regenerative and protective effects, BPC-157 has garnered significant interest for its potent anti-inflammatory properties. Preclinical studies consistently demonstrate its ability to accelerate tissue healing, a process intrinsically linked to the modulation of inflammation. This document provides an in-depth technical overview of the core mechanisms by which BPC-157 modulates inflammatory responses. It details the compound's influence on key signaling pathways, including cytokine expression, the nitric oxide system, and growth factor activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. All research cited is based on preclinical animal and in vitro models, as large-scale human clinical trial data remains limited.

Core Mechanisms of Anti-Inflammatory Action

BPC-157's anti-inflammatory effects are not mediated by a single mechanism but rather through a pleiotropic influence on multiple interconnected cellular pathways. It appears to normalize the inflammatory response, reducing excessive pro-inflammatory signals while promoting a pro-healing, regenerative environment.

Modulation of Inflammatory Cytokines

A primary mechanism of BPC-157 is its ability to regulate the balance of pro-inflammatory and anti-inflammatory cytokines. In various animal models of inflammation, BPC-157 administration has been shown to significantly decrease levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, it has been reported to increase the production of anti-inflammatory cytokines like IL-10, thereby shifting the local tissue environment from a pro-inflammatory (M1) to a reparative (M2) state.

Interaction with the Nitric Oxide (NO) System

BPC-157 exerts significant influence over the nitric oxide (NO) signaling pathway, which is crucial for vasodilation, blood flow, and tissue repair. Studies have shown that BPC-157 can induce NO generation through the activation of the Src-Caveolin-1-endothelial Nitric Oxide Synthase (eNOS) pathway. Specifically, BPC-157 enhances the phosphorylation of Src and Caveolin-1 (Cav-1), which leads to the dissociation of the inhibitory Cav-1/eNOS complex. This frees eNOS to become activated, resulting in increased NO production. This modulation of the NO system is critical, as BPC-157 appears to counteract both the detrimental effects of NO overproduction and the negative consequences of NO synthesis inhibition, thereby stabilizing vascular integrity and function.

Influence on Angiogenesis and Growth Factors

Chronic inflammation can both impair and be driven by dysfunctional vascular processes. BPC-157 promotes angiogenesis (the formation of new blood vessels), which is critical for delivering oxygen and nutrients to damaged, inflamed tissue. This is achieved, in part, through the modulation of Vascular Endothelial Growth Factor (VEGF) signaling. BPC-157 has been shown to modulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling axis. Activation of VEGFR2 initiates downstream phosphorylation of Akt and eNOS, promoting endothelial cell survival and capillary formation. Furthermore, BPC-157 has been observed to increase the expression of Growth Hormone Receptors (GHR) in tendon fibroblasts, suggesting a mechanism for augmenting the anabolic and regenerative effects of growth factors to resolve injury and inflammation.

Effect on Arachidonic Acid Pathway

The arachidonic acid cascade is a central pathway in the generation of inflammatory mediators. BPC-157 has been shown to counteract pro-inflammatory pathways by decreasing the gene expression of cyclooxygenase-2 (COX-2), a key enzyme responsible for producing inflammatory prostaglandins. Additionally, studies have noted lower tissue levels of other inflammatory mediators derived from this pathway, such as leukotriene B4 and thromboxane B2, in the presence of BPC-157. This suggests BPC-157 can dampen the enzymatic amplification of the initial inflammatory signal.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical studies on BPC-157. These data highlight the peptide's potency and provide a basis for dose-response investigations.

Table 1: Effects on Inflammatory Mediators

| Mediator | Model System | BPC-157 Effect | Citation |

|---|---|---|---|

| TNF-α | C26 adenocarcinoma-induced cachexia (mice) | Attenuation of expression | |

| IL-6 | C26 adenocarcinoma-induced cachexia (mice) | Attenuation of expression | |

| IL-10 | Animal Models | Increased levels | |

| COX-2 | Animal Models | Decreased gene expression | |

| Myeloperoxidase | Transected rat muscle/tendon | Decreased activity | |

| Leukotriene B4 | Wound Models | Lowered tissue levels |

| Thromboxane B2 | Wound Models | Lowered tissue levels | |

Table 2: Preclinical and Investigational Dosing

| Administration Route | Subject | Dosage Range | Purpose | Citation |

|---|---|---|---|---|

| Intraperitoneal (i.p.) | Rats | 10 µg/kg | Healing of fistulas | |

| Drinking Water | Rats | ~10 µg/kg daily | Anastomosis healing | |

| Subcutaneous (SubQ) | Human Protocol | 250–500 µg once or twice daily | Injury recovery | |

| Oral | Human Protocol | 200–500 µg once or twice daily | Gut health, inflammation |

| In Vitro (HUVECs) | Cell Culture | 1 µg/mL | NO production analysis | |

Key Experimental Protocols

The following methodologies are representative of the experimental designs used to investigate BPC-157's anti-inflammatory properties.

In Vivo: Freund's Adjuvant-Induced Arthritis in Rats

-

Objective: To assess the anti-inflammatory effect of BPC-157 on a chemically induced model of polyarthritis.

-

Model: Male Wistar rats.

-

Induction: A single subplantar injection of Freund's complete adjuvant is administered into the rat's hind paw to induce localized inflammation and a systemic arthritic response.

-

Intervention: BPC-157 is administered (typically intraperitoneally or orally) at a predetermined dose (e.g., 10 µg/kg) daily, starting at the time of adjuvant injection. A control group receives a saline vehicle.

-

Endpoints:

-

Macroscopic: Paw volume is measured using a plethysmometer at regular intervals to quantify swelling. Nodule formation and joint stiffness are visually scored.

-

-

Citation:

In Vitro: Nitric Oxide Production in Endothelial Cells

-

Objective: To quantify the direct effect of BPC-157 on nitric oxide production in vascular endothelial cells.

-

Model: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) until confluent.

-

Intervention: Cells are treated with BPC-157 at various concentrations (e.g., 1 µg/mL) for a specified duration. A vehicle control group is included. To confirm the NO-dependence, some groups may be co-treated with an eNOS inhibitor like L-NAME.

-

Endpoint Assay (DAF-FM DA Staining):

-

After treatment, the culture medium is removed.

-

Cells are loaded with DAF-FM diacetate, a fluorescent probe that emits a signal upon reacting with NO.

-

After an incubation period, cells are washed to remove excess probe.

-

Fluorescence intensity is measured using a fluorescence microscope or a plate reader.

-

The increase in fluorescence in BPC-157-treated cells compared to control indicates the amount of NO produced.

-

-

Citation:

Safety and Preclinical Toxicology

A notable feature of BPC-157 in preclinical studies is its favorable safety profile. In toxicity studies involving mice, rats, rabbits, and dogs, no lethal dose (LD1) was achieved, and the compound was well tolerated across a wide range of doses. Repeated-dose toxicity evaluations showed no serious adverse effects. While these animal studies are promising, it is critical to note that BPC-157 is not approved by the U.S. FDA for human use, and comprehensive clinical safety data in humans is lacking.

Conclusion and Future Directions

BPC-157 demonstrates a robust and multifaceted capacity to modulate inflammatory responses in preclinical settings. Its ability to downregulate pro-inflammatory cytokines, stabilize the nitric oxide system, and promote pro-reparative angiogenic pathways makes it a compelling candidate for further investigation in inflammatory and autoimmune disorders. The primary challenge remains the translation of these extensive preclinical findings into well-controlled human clinical trials. Future research should focus on elucidating the precise receptor-level interactions of BPC-157, establishing optimal therapeutic windows for various conditions, and conducting rigorous, large-scale clinical trials to definitively assess its safety and efficacy in human populations.

The Molecular Targets of BPC-157 in Gut Healing: An In-depth Technical Guide

Introduction

Body Protective Compound 157 (BPC-157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice. It has garnered significant attention in preclinical research for its remarkable tissue-healing and regenerative properties, particularly within the gastrointestinal (GI) tract. This technical guide provides a comprehensive overview of the known molecular targets of BPC-157 in the context of gut healing, intended for researchers, scientists, and drug development professionals. The document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes complex biological pathways.

Modulation of the Nitric Oxide (NO) System

BPC-157 exerts a significant influence on the nitric oxide (NO) system, a critical signaling pathway in gastrointestinal health and disease. Its interaction is multifaceted, involving the modulation of NO synthesis and the downstream effects of NO signaling.

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

Preclinical studies have demonstrated that BPC-157 can upregulate the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium.[1][2] This leads to increased NO bioavailability, which plays a crucial role in maintaining mucosal blood flow, a key factor in gut healing.

Interaction with NO Synthase (NOS) Inhibitors and Substrates

BPC-157 has been shown to counteract the detrimental effects of NOS inhibitors like L-NAME and to modulate the effects of the NOS substrate L-arginine.[1][3] In models of ischemic colitis, BPC-157 administration restored normal NO levels in the colon tissue, which were decreased by ischemia and increased during reperfusion.[3] This demonstrates BPC-157's ability to maintain NO homeostasis in the gut.

Quantitative Data: Effect of BPC-157 on NO and MDA Levels in Ischemic Colitis

| Treatment Group | NO Levels in Colon Tissue | MDA Levels in Colon Tissue | Reference |

| Ischemic Colitis (IC) Control | Decreased | Increased | [3] |

| IC + BPC-157 (10 µg/kg) | Normal | Normal | [3] |

| IC + Reperfusion (RL) Control | Increased | Increased | [3] |

| IC + RL + BPC-157 (10 µg/kg) | Normal | Normal | [3] |

Experimental Protocol: Ischemic Colitis Rat Model and Measurement of NO and MDA Levels

A common experimental model to study the effects of BPC-157 on gut ischemia involves the ligation of the left colic artery and vein in rats.[3]

-

Animal Model: Male Wistar rats are anesthetized, and a midline laparotomy is performed. The left colic artery and vein are identified and ligated to induce ischemia in a segment of the colon. For reperfusion studies, the ligatures are removed after a defined period.

-

BPC-157 Administration: BPC-157 (e.g., 10 µg/kg) or saline is administered, often as a local bath to the ischemic segment or via intraperitoneal injection.[3]

-

Tissue Collection and Analysis: After a set time, the animals are euthanized, and the ischemic colon segment is harvested.

-

NO Level Measurement: NO levels are typically assessed indirectly by measuring its stable metabolites, nitrite and nitrate, using the Griess reaction.

-

MDA Level Measurement: Malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, is measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Upregulation of Growth Hormone Receptor Expression

BPC-157 has been shown to enhance the expression of the growth hormone (GH) receptor, thereby potentially amplifying the anabolic and healing effects of growth hormone.[4][5]

Dose- and Time-Dependent Increase in GH Receptor mRNA and Protein

In vitro studies using tendon fibroblasts have demonstrated that BPC-157 dose- and time-dependently increases the expression of the GH receptor at both the mRNA and protein levels.[4][5] This upregulation sensitizes the cells to the effects of growth hormone, leading to enhanced proliferation.

Quantitative Data: Effect of BPC-157 on Growth Hormone Receptor mRNA Expression

| BPC-157 Concentration | Incubation Time | GH Receptor mRNA Expression (Fold Change) | Reference |

| 0.1 µg/mL | 24 hours | ~1.5 | [4] |

| 0.25 µg/mL | 24 hours | ~2.0 | [4] |

| 0.5 µg/mL | 24 hours | ~2.5 | [4] |

| 0.5 µg/mL | 48 hours | ~3.0 | [4] |

| 0.5 µg/mL | 72 hours | ~3.5 | [4] |

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for GH Receptor Expression

-

Cell Culture: Primary tendon fibroblasts are isolated from rat Achilles tendons and cultured in appropriate media.

-

BPC-157 Treatment: Cells are treated with varying concentrations of BPC-157 (e.g., 0.1, 0.25, 0.5 µg/mL) for different time points (e.g., 24, 48, 72 hours).[4]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR: Real-time PCR is performed using SYBR Green chemistry with primers specific for the GH receptor and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.[6]

Activation of the FAK-Paxillin Pathway

The Focal Adhesion Kinase (FAK)-Paxillin signaling pathway is crucial for cell adhesion, migration, and survival. BPC-157 has been shown to activate this pathway, which is integral to the process of wound healing and tissue regeneration.

Increased Phosphorylation of FAK and Paxillin

Studies have demonstrated that BPC-157 treatment leads to increased phosphorylation of both FAK and paxillin in a dose-dependent manner.[7][8] This activation is a key step in initiating the downstream signaling cascades that promote cell migration and adhesion, essential for closing epithelial gaps during gut healing.

Experimental Protocol: Western Blot for FAK and Paxillin Phosphorylation

-

Cell Culture and Treatment: Intestinal epithelial cells or fibroblasts are cultured and treated with BPC-157.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Tyr397) and phosphorylated paxillin (e.g., p-Paxillin Tyr118), as well as antibodies for total FAK and paxillin for normalization.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The resulting bands are quantified using densitometry.[7][8]

Angiogenic Effects via VEGFR2 Pathway

Angiogenesis, the formation of new blood vessels, is a critical component of wound healing. BPC-157 has been shown to promote angiogenesis, likely through its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[9][10][11]

Upregulation of VEGFR2 Expression and Activation

BPC-157 treatment has been associated with the upregulation of VEGFR2 expression in endothelial cells.[9][10] Furthermore, it promotes the activation of the VEGFR2-Akt-eNOS signaling pathway, leading to increased NO production and subsequent angiogenesis.[12]

Experimental Protocol: In Vitro Tube Formation Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

-

Assay Setup: A layer of Matrigel is coated onto the wells of a culture plate.

-

Treatment and Seeding: HUVECs are treated with BPC-157 and then seeded onto the Matrigel-coated wells.

-

Analysis: The formation of capillary-like structures (tubes) is observed and quantified under a microscope after a specific incubation period. The total tube length or number of branch points can be measured as an indicator of angiogenesis.[13]

Modulation of Inflammatory Cytokines

Chronic inflammation is a hallmark of many gastrointestinal disorders, such as Inflammatory Bowel Disease (IBD). BPC-157 has demonstrated anti-inflammatory properties by modulating the expression of key inflammatory cytokines.

Reduction of Pro-inflammatory Cytokines

In animal models of colitis, BPC-157 administration has been shown to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] This anti-inflammatory effect contributes significantly to the amelioration of gut inflammation and tissue damage.

Quantitative Data: Effect of BPC-157 in Animal Models of Colitis

| Animal Model | BPC-157 Dose | Outcome | Reference |